molecular formula C15H14N2OS B232155 6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate

6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate

Cat. No. B232155
M. Wt: 270.4 g/mol
InChI Key: NNJHAWQRWSNYBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the dibenzo[b,e]oxepin family, which is known for its diverse range of biological activities. In

Mechanism of Action

The mechanism of action of 6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and neuronal damage.
Biochemical and Physiological Effects:
Studies have shown that 6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate has a number of biochemical and physiological effects. This compound has been shown to reduce inflammation, inhibit tumor growth, and protect neurons from damage. Additionally, it has been shown to have antioxidant properties, which may help to prevent oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate in lab experiments is its wide range of potential applications. This compound has been shown to have activity in a number of different research areas, making it a versatile tool for scientists. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate. One area of focus is the development of new drugs and therapies based on this compound. Researchers are also interested in exploring the underlying mechanisms of its activity in cells, which may provide new insights into the treatment of various diseases. Additionally, there is interest in exploring the potential use of this compound in combination with other drugs or therapies, which may enhance its effectiveness.

Synthesis Methods

The synthesis of 6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate involves the reaction of dibenzo[b,e]oxepin with imidothiocarbamate. This reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure the purity and yield of the final product.

Scientific Research Applications

6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate has been studied for its potential applications in a wide range of scientific research areas, including neuroscience, oncology, and immunology. This compound has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties, making it a promising candidate for the development of new drugs and therapies.

properties

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

6,11-dihydrobenzo[c][1]benzoxepin-11-yl carbamimidothioate

InChI

InChI=1S/C15H14N2OS/c16-15(17)19-14-11-6-2-1-5-10(11)9-18-13-8-4-3-7-12(13)14/h1-8,14H,9H2,(H3,16,17)

InChI Key

NNJHAWQRWSNYBT-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C(C3=CC=CC=C3O1)SC(=N)N

Canonical SMILES

C1C2=CC=CC=C2C(C3=CC=CC=C3O1)SC(=N)N

Origin of Product

United States

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